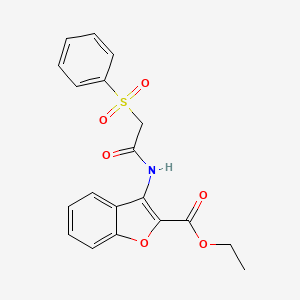

Ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative featuring a benzofuran core substituted at the 2- and 3-positions with an ethyl carboxylate group and a phenylsulfonyl acetamido moiety, respectively. Benzofuran-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The phenylsulfonyl group in this compound may enhance its bioactivity by influencing electronic and steric properties, while the ethyl ester moiety likely impacts solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-2-25-19(22)18-17(14-10-6-7-11-15(14)26-18)20-16(21)12-27(23,24)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBISGDUPPZVWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C18H19N1O5S

- Molecular Weight : 367.41 g/mol

The compound features a benzofuran core with a phenylsulfonyl group and an acetamido moiety, which are critical for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Metalloproteinases : The compound has been identified as a potential inhibitor of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. This inhibition can be crucial for therapeutic applications in cancer metastasis and tissue remodeling .

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. The presence of the benzofuran structure is often associated with anticancer activity due to its ability to induce apoptosis in tumor cells .

- Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Cytotoxicity Studies

Recent investigations have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

These results indicate that the compound exhibits significant cytotoxicity, particularly against the MCF7 breast cancer cell line.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound. These derivatives were tested for their ability to inhibit cancer cell proliferation and induce apoptosis. The findings suggested that modifications to the sulfonamide group could enhance anticancer activity, indicating a structure-activity relationship that warrants further exploration .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through various methods, including:

- Reactions with Sulfonyl Chlorides : The introduction of the phenylsulfonyl group is often achieved using sulfonyl chlorides in the presence of bases like potassium carbonate. This method allows for the selective formation of the sulfonamide linkage, which is crucial for the compound's biological activity .

- Amidation Reactions : The acetamido group is introduced via amidation reactions, where ethyl 3-benzofuran-2-carboxylate is reacted with appropriate acetamide derivatives .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Protein Kinases : Some derivatives have been found to inhibit specific protein kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in preclinical models .

- Cell Cycle Arrest : Compounds have demonstrated the ability to cause cell cycle arrest at various phases, thereby preventing cancer cell division and growth .

Anti-inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Its mechanism may involve:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases .

- Modulation of Immune Response : By affecting immune cell signaling pathways, these compounds could help manage autoimmune disorders .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of a related benzofuran derivative. The results indicated that treatment with the compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Another research article investigated the anti-inflammatory mechanisms of similar sulfonamide derivatives. The findings revealed that these compounds effectively reduced inflammation markers in animal models of arthritis, highlighting their therapeutic potential in treating inflammatory diseases .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate and related compounds:

Key Observations:

Core Structure Differences: The benzofuran core in the target compound contrasts with the indole core in Eletriptan derivatives. The phenylsulfonyl acetamido group at the 3-position of the benzofuran is distinct from the phenylsulfonyl ethyl group in Eletriptan analogs, which may influence receptor-binding specificity.

Substituent Effects: The ethyl carboxylate group in the target compound and the cyclohexyl-sulfinyl analog suggests shared metabolic pathways (e.g., ester hydrolysis), but the cyclohexyl group in the latter enhances lipophilicity, possibly improving tissue penetration. Sulfonyl vs.

Pharmacological Implications :

- Benzofuran derivatives with sulfonyl/sulfinyl groups (e.g., ) exhibit broad-spectrum antimicrobial activity, which the target compound may share due to structural homology.

- Eletriptan’s indole-based structure highlights the importance of the pyrrolidinylmethyl group for serotonin receptor agonism, a feature absent in the target compound, suggesting divergent therapeutic applications .

Q & A

Q. What are the typical synthetic routes for Ethyl 3-(2-(phenylsulfonyl)acetamido)benzofuran-2-carboxylate?

The synthesis involves multi-step reactions starting with benzofuran-2-carboxylate derivatives. A common approach includes:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with ethyl chloroacetate under reflux with anhydrous potassium carbonate in acetonitrile .

- Step 2 : Introduction of the phenylsulfonyl acetamido group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides in dichloromethane or THF .

- Step 3 : Final esterification or purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .

Q. How is the structural integrity of this compound validated in research settings?

Structural characterization employs:

- X-ray crystallography to confirm solid-state packing and hydrogen-bonding interactions (e.g., planar benzofuran core with deviations <0.01 Å) .

- Spectroscopic methods : H/C NMR for functional group identification, IR for carbonyl (C=O) stretches (~1700 cm), and mass spectrometry for molecular ion peaks .

Q. What pharmacological activities are associated with benzofuran derivatives like this compound?

While direct studies on this compound are limited, structurally related benzofuran analogs exhibit:

- Antimicrobial activity : Inhibition of bacterial/fungal enzymes via sulfonyl and carbonyl groups .

- Antitumor potential : Interaction with cellular targets like kinases or DNA topoisomerases .

- Antiviral effects : Blocking viral replication through competitive binding . Note: Specific bioactivity requires tailored assays (e.g., MIC tests, cytotoxicity screens) .

Q. What safety protocols are recommended for handling this compound?

Based on benzofuran derivative guidelines:

- PPE : Gloves, lab coat, and eye protection.

- First aid : Skin/eye contact requires rinsing with water (15+ minutes); inhalation necessitates fresh air and medical consultation .

- Storage : In airtight containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key parameters include:

- Catalyst selection : Palladium catalysts for C–H activation in coupling steps .

- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) for sulfonamide formation .

- Purification : Gradient elution in HPLC (C18 columns) to resolve byproducts .

- Reaction monitoring : TLC or in-situ FTIR to track intermediate formation .

Q. How do substituents (e.g., phenylsulfonyl) influence the compound’s solid-state properties?

X-ray studies reveal:

- Hydrogen bonding : Carboxyl and sulfonyl groups form dimers (O–H⋯O, S=O⋯H–N), stabilizing crystal lattices .

- Planarity : Electron-withdrawing groups (e.g., sulfonyl) enhance aromatic ring planarity, affecting solubility and melting points .

- Steric effects : Bulky substituents disrupt packing, altering crystallinity .

Q. How should researchers address contradictions in reported bioactivity data for similar compounds?

Discrepancies arise from:

- Structural variations : Minor substituent changes (e.g., nitro vs. methyl groups) drastically alter target binding .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Resolution : Validate findings using orthogonal assays (e.g., SPR for binding affinity, in vivo models) .

Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?

Methods include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2, HIV protease) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes .

- QSAR models : To correlate substituent electronic properties (Hammett constants) with activity .

Methodological Considerations

Q. How can researchers validate analytical methods for quantifying this compound?

Follow ICH guidelines:

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

- Analog synthesis : Modify sulfonyl, carboxylate, or benzofuran moieties .

- Bioisosteric replacement : Replace phenylsulfonyl with thiophene or pyridine rings .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., sulfonyl oxygen) using MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.